molecular formula C20H12Br3N3O2 B11098959 2-(4-bromonaphthalen-1-yl)-N'-[(3E)-5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide

2-(4-bromonaphthalen-1-yl)-N'-[(3E)-5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide

Cat. No.: B11098959
M. Wt: 566.0 g/mol
InChI Key: SVAKDZIBLXKYTP-UHFFFAOYSA-N
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Description

2-(4-BROMO-1-NAPHTHYL)-N’-[(3E)-5,7-DIBROMO-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDENE]ACETOHYDRAZIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes multiple bromine atoms and a hydrazide functional group, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-BROMO-1-NAPHTHYL)-N’-[(3E)-5,7-DIBROMO-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDENE]ACETOHYDRAZIDE typically involves multi-step organic reactions. The process begins with the preparation of the naphthyl and indole derivatives, followed by their bromination. The final step involves the condensation of these brominated intermediates with aceto-hydrazide under controlled conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-(4-BROMO-1-NAPHTHYL)-N’-[(3E)-5,7-DIBROMO-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDENE]ACETOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the bromine atoms or the hydrazide group.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while substitution reactions could produce a variety of functionalized compounds.

Scientific Research Applications

2-(4-BROMO-1-NAPHTHYL)-N’-[(3E)-5,7-DIBROMO-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDENE]ACETOHYDRAZIDE has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential pharmaceutical applications.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment due to its ability to interact with biological targets.

    Industry: It can be used in the development of new materials and as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism by which 2-(4-BROMO-1-NAPHTHYL)-N’-[(3E)-5,7-DIBROMO-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDENE]ACETOHYDRAZIDE exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms and hydrazide group play crucial roles in binding to these targets, potentially inhibiting or modifying their activity. This interaction can trigger various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(4-BROMO-1-NAPHTHYL)-N’-[(3E)-5,7-DIBROMO-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDENE]ACETOHYDRAZIDE apart from similar compounds is its specific combination of bromine atoms and the indole-based structure

Properties

Molecular Formula

C20H12Br3N3O2

Molecular Weight

566.0 g/mol

IUPAC Name

2-(4-bromonaphthalen-1-yl)-N-[(5,7-dibromo-2-hydroxy-1H-indol-3-yl)imino]acetamide

InChI

InChI=1S/C20H12Br3N3O2/c21-11-8-14-18(16(23)9-11)24-20(28)19(14)26-25-17(27)7-10-5-6-15(22)13-4-2-1-3-12(10)13/h1-6,8-9,24,28H,7H2

InChI Key

SVAKDZIBLXKYTP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2Br)CC(=O)N=NC3=C(NC4=C3C=C(C=C4Br)Br)O

Origin of Product

United States

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